molecular formula C15H15NO3 B3037354 1-(2,4-Dimethylphenyl)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid CAS No. 477868-25-0

1-(2,4-Dimethylphenyl)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid

Cat. No.: B3037354
CAS No.: 477868-25-0
M. Wt: 257.28 g/mol
InChI Key: IUNLCUDOBQNPRG-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid is a heterocyclic compound featuring a pyridine ring substituted with a 2,4-dimethylphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethylphenyl)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethylbenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent oxidation to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethylphenyl)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(2,4-Dimethylphenyl)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid involves its interaction with molecular targets in biological systems. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and derivative used.

Comparison with Similar Compounds

  • 1-(2,4-Dimethylphenyl)-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid
  • 1-(2,4-Dimethylphenyl)-6-methyl-4-oxo-1,4-dihydro-2-pyridinecarboxylic acid

Uniqueness: 1-(2,4-Dimethylphenyl)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of both the 2,4-dimethylphenyl group and the carboxylic acid group provides distinct properties compared to similar compounds.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-6-methyl-4-oxopyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-9-4-5-13(10(2)6-9)16-8-12(15(18)19)14(17)7-11(16)3/h4-8H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNLCUDOBQNPRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C=C(C(=O)C=C2C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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